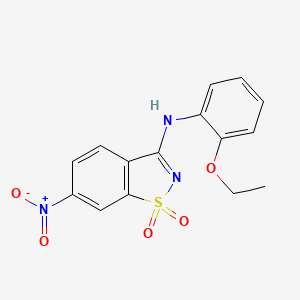![molecular formula C16H12Br2N4O8 B11535945 N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535945.png)
N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is a complex organic compound with the following chemical formula:
C16H11Br2N3O9
. It features a hydrazide functional group and aromatic rings, making it an intriguing molecule for scientific investigation.Métodos De Preparación
The synthetic routes for this compound involve several steps Unfortunately, specific literature on its preparation is scarce we can infer that it likely involves condensation reactions between appropriate precursors
Formation of the hydrazone: The reaction between 3,5-dibromo-4-hydroxybenzaldehyde and 2-(2-methoxy-4,6-dinitrophenoxy)acetic acid hydrazide leads to the formation of the hydrazone.
Hydrazide formation: The hydrazone reacts with hydrazine hydrate to yield the final compound.
Análisis De Reacciones Químicas
This compound can undergo various reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone, leading to color changes.
Reduction: Reduction of the nitro groups may occur under specific conditions.
Substitution: The bromine atoms may undergo substitution reactions. Common reagents include hydrazine hydrate, strong acids, and reducing agents. Major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: It might serve as a probe for studying biological processes due to its structural features.
Medicine: Investigations into its potential as an antitumor or antimicrobial agent are warranted.
Industry: Limited information exists, but its use in specialty chemicals or materials could be explored.
Mecanismo De Acción
The exact mechanism remains elusive, but potential molecular targets and pathways should be investigated. Its phenolic and hydrazide moieties suggest interactions with enzymes or receptors.
Comparación Con Compuestos Similares
Unfortunately, direct comparisons are challenging due to the compound’s uniqueness. related compounds like 3,5-dibromo-4-methylaniline and 3,5-dibromo-4-hydroxybenzoic acid share some structural features.
Propiedades
Fórmula molecular |
C16H12Br2N4O8 |
|---|---|
Peso molecular |
548.1 g/mol |
Nombre IUPAC |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(2-methoxy-4,6-dinitrophenoxy)acetamide |
InChI |
InChI=1S/C16H12Br2N4O8/c1-29-13-5-9(21(25)26)4-12(22(27)28)16(13)30-7-14(23)20-19-6-8-2-10(17)15(24)11(18)3-8/h2-6,24H,7H2,1H3,(H,20,23)/b19-6+ |
Clave InChI |
QNBRXJHQHIFHMT-KPSZGOFPSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methyl{[4-(4-toluidinocarbonyl)phenoxy]carbothioyl}amino)naphthalene](/img/structure/B11535865.png)
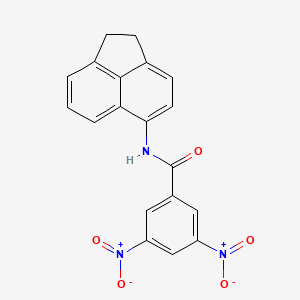
![4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate (non-preferred name)](/img/structure/B11535883.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11535886.png)
![6-(2-Chlorophenyl)-2-[(3,4-difluorobenzyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B11535893.png)
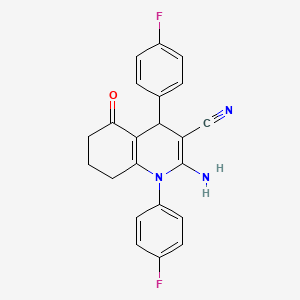
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol](/img/structure/B11535902.png)
![N-(4-{[4-(benzyloxy)benzylidene]amino}phenyl)acetamide](/img/structure/B11535908.png)
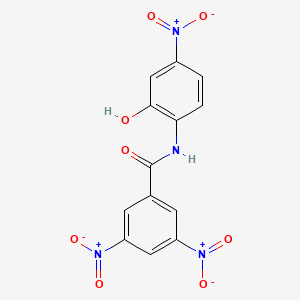
![N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-6-amine](/img/structure/B11535915.png)
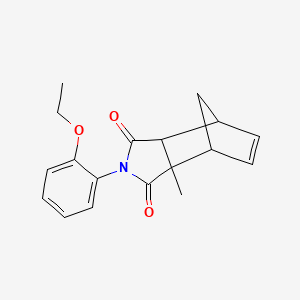
![2,4-dichloro-N'-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzohydrazide](/img/structure/B11535927.png)

